1-Bromo-3-fluoro-2-(2-methoxyethoxy)benzene
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Overview
Description
1-Bromo-3-fluoro-2-(2-methoxyethoxy)benzene is an organic compound with the molecular formula C9H10BrFO2 It is a derivative of benzene, where the benzene ring is substituted with bromine, fluorine, and a 2-(2-methoxyethoxy) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
In industrial settings, the production of 1-Bromo-3-fluoro-2-(2-methoxyethoxy)benzene typically involves large-scale chemical reactors and optimized reaction conditions to ensure high efficiency and cost-effectiveness. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-fluoro-2-(2-methoxyethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form different functional groups or reduction to remove specific substituents.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired reaction pathway and product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce different functionalized compounds .
Scientific Research Applications
1-Bromo-3-fluoro-2-(2-methoxyethoxy)benzene has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-Bromo-3-fluoro-2-(2-methoxyethoxy)benzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile in various chemical reactions, depending on the reaction conditions. Its unique substituents allow it to participate in specific interactions with enzymes, receptors, and other biomolecules, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-fluoro-2-methoxybenzene: This compound is similar in structure but lacks the 2-(2-methoxyethoxy) group.
1-(2-Bromoethoxy)-2-(2-methoxyethoxy)ethane: This compound has a similar functional group but differs in the position and type of substituents on the benzene ring.
1-Bromo-2-(methoxymethoxy)ethane: This compound has a different ether group compared to 1-Bromo-3-fluoro-2-(2-methoxyethoxy)benzene.
Uniqueness
This compound is unique due to its specific combination of bromine, fluorine, and the 2-(2-methoxyethoxy) group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications .
Properties
IUPAC Name |
1-bromo-3-fluoro-2-(2-methoxyethoxy)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrFO2/c1-12-5-6-13-9-7(10)3-2-4-8(9)11/h2-4H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYTOEHVCIOLUNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=CC=C1Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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